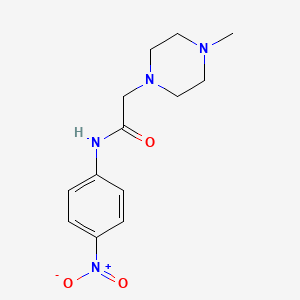

4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide

Description

Contextualization within Contemporary Medicinal Chemistry Research

In modern medicinal chemistry, the piperazine (B1678402) scaffold is a cornerstone for the design of new drugs targeting a wide array of diseases. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, antimalarial, and antipsychotic effects. researchgate.netnih.gov The presence of the 4-nitrophenyl group in 4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide is also of significance, as the nitroaromatic moiety can be a key pharmacophore in various bioactive molecules. For instance, a series of novel 4-nitrophenylpiperazine derivatives were recently designed and synthesized as potential tyrosinase inhibitors, highlighting the ongoing interest in this chemical motif. nih.govnih.gov

The acetamide (B32628) linker provides a point of structural diversity, allowing for the attachment of various chemical groups to modulate the compound's biological activity. Research into related piperazine-containing acetamide derivatives has shown promising results. For example, novel substituted phenyl acetamide piperazine compounds have been synthesized and investigated for their antibacterial and antifungal properties. ijbpas.com This highlights the general strategy of using the piperazineacetamide core to generate libraries of compounds for biological screening.

The following table summarizes the key structural components of this compound and their significance in medicinal chemistry.

| Structural Component | Significance in Medicinal Chemistry |

| 4-methylpiperazine | A common "privileged scaffold" that imparts favorable pharmacokinetic properties such as improved solubility and bioavailability. nih.govnih.gov The methyl group can influence potency and selectivity. nih.gov |

| N-(4-nitrophenyl) | The nitrophenyl group is an important pharmacophore found in various bioactive compounds and can be a key feature for receptor binding or enzymatic inhibition. nih.govnih.gov |

| Acetamide linker | Provides a versatile point for chemical modification and the introduction of diverse functional groups to explore structure-activity relationships. |

Historical Trajectories of its Investigation and Derived Compounds

The exploration of piperazine and its derivatives in medicine has a rich history. Initially used for treating gout in the early 20th century, its anthelmintic properties were discovered in 1953. ijbpas.com This discovery paved the way for the development of a wide range of piperazine-containing drugs. The journey of drug discovery itself evolved from the use of natural products to the synthesis of new chemical entities in the late 1800s, with the modern pharmaceutical industry taking shape after World War I. ucdavis.eduucdavis.edu

The investigation of nitrophenylpiperazine derivatives is a more recent but significant area of research. For example, studies have explored the synthesis and antimicrobial activities of compounds derived from 1-ethyl-4-(4-nitrophenyl)piperazine. researchgate.net Furthermore, research into N-phenylpiperazine derivatives has focused on their activity against various bacterial and fungal pathogens, demonstrating the continued relevance of this scaffold. nih.gov The synthesis of piperazine derivatives often involves multi-step reactions, starting from precursors like substituted acids and reacting them with piperazine intermediates. nih.gov

Significance as a Foundational Research Scaffold in Drug Discovery

The piperazine ring is considered a crucial building block in today's drug discovery endeavors. nih.gov Its unique structural and physicochemical properties, such as basicity, chemical reactivity, and conformational flexibility, make it an invaluable tool for medicinal chemists. nih.gov The ability to easily modify the piperazine core at its nitrogen atoms allows for the creation of large and diverse compound libraries for high-throughput screening.

The this compound structure serves as an excellent example of a foundational scaffold. By modifying the substituents on the phenyl ring or replacing the methyl group on the piperazine, researchers can systematically explore the structure-activity relationships (SAR) of the resulting derivatives. This approach is fundamental to lead optimization in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the piperazine scaffold is evident in the wide range of therapeutic areas where piperazine-containing drugs have made an impact. researchgate.netnih.gov

Recent research continues to underscore the importance of the piperazine scaffold. For instance, a 2022 review highlighted its role in the development of drugs targeting nicotinic receptors, cancer, and bacterial multidrug resistance. nih.gov The adaptability of the piperazine moiety allows it to be incorporated into complex molecules to fine-tune their biological activity, making compounds like this compound and its derivatives valuable starting points for new therapeutic discoveries.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-15-6-8-16(9-7-15)10-13(18)14-11-2-4-12(5-3-11)17(19)20/h2-5H,6-10H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEAQYWUBKQPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide

The synthesis of this class of compounds, particularly close analogs like N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, relies on established organic chemistry principles. chemicalbook.com A primary route involves the nucleophilic substitution reaction between a piperazine (B1678402) derivative and an activated acetamide (B32628) side chain. chemicalbook.com

A common and effective method for synthesizing the related compound, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS 1139453-98-7), involves the reaction of key precursors under specific conditions. chemicalbook.com The synthesis is typically achieved by reacting 1-methylpiperazine (B117243) with a suitable 2-chloro-N-aryl acetamide derivative. chemicalbook.com

The general procedure involves dissolving 1-methylpiperazine and a base, such as potassium carbonate, in a solvent like acetone (B3395972). chemicalbook.com To this mixture, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is added slowly, and the reaction is stirred at room temperature for an extended period, typically 12 hours. chemicalbook.com The electron-withdrawing nature of the nitrophenyl group on the acetamide precursor makes the alpha-carbon susceptible to nucleophilic attack by the secondary amine of the 1-methylpiperazine. core.ac.uk

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| 1-methylpiperazine | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | Potassium Carbonate (K₂CO₃) | Acetone | Room Temperature | 12 hours |

| 1-methylpiperazine | (Generic Aryl Halide) | Potassium Carbonate (K₂CO₃) | N,N-dimethyl-formamide (DMF) | Room Temperature | 2 hours |

For research purposes, optimizing the synthesis is crucial for obtaining sufficient quantities of the target compound with high purity. Optimization strategies focus on reaction conditions and purification methods. The choice of base is important; potassium carbonate is effective for this transformation. chemicalbook.comchemicalbook.com Solvents such as acetone or DMF are commonly used, with the reaction proceeding efficiently at room temperature. chemicalbook.comchemicalbook.com

Post-reaction workup is critical for isolating the final product. Standard procedures include filtering the reaction mixture to remove inorganic salts, followed by solvent removal using rotary evaporation. chemicalbook.com The resulting residue is then typically dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water to remove any remaining water-soluble impurities. chemicalbook.com The organic phase is subsequently dried with an anhydrous salt, such as sodium sulfate, and concentrated under reduced pressure to yield the final compound. chemicalbook.com These well-established laboratory techniques are scalable for producing the gram quantities often required for further research applications.

Intramolecular and Intermolecular Chemical Reactivity

The chemical reactivity of this compound is largely dictated by its functional groups: the nitroaromatic ring and the piperazine moiety.

The functional groups within the molecule provide distinct pathways for oxidation and reduction reactions.

Reduction: The nitro group on the phenyl ring is readily susceptible to reduction. This transformation is a key step in utilizing this compound as an intermediate. The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a common and highly useful reaction. The corresponding amino compound, N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a known entity, identified as a related substance in the synthesis of the pharmaceutical Nintedanib. pharmaffiliates.com This confirms the viability and importance of the nitro-to-amino reduction pathway for this molecular scaffold.

Oxidation: The piperazine ring, specifically its tertiary nitrogen atoms, is susceptible to oxidation. Kinetic studies on the oxidation of 1-methylpiperazine and other piperazine derivatives by oxidizing agents like Bromamine-T have shown that the reaction typically yields the corresponding N-oxide. scirp.orgresearchgate.net This suggests that this compound would likely undergo oxidation at one of the nitrogen atoms of the piperazine ring. scirp.org

| Reaction Type | Reactive Site | Product Functional Group | Significance |

|---|---|---|---|

| Reduction | Nitro Group (-NO₂) | Amino Group (-NH₂) | Key step for creating pharmaceutical intermediates. pharmaffiliates.com |

| Oxidation | Piperazine Nitrogen | N-Oxide | A potential metabolic or derivatization pathway. scirp.orgresearchgate.net |

The synthesis of the title compound itself is an example of a nucleophilic substitution, where the nitrogen of 1-methylpiperazine acts as a nucleophile attacking the electrophilic carbon of the 2-chloro-N-(4-nitrophenyl)acetamide precursor. chemicalbook.com The piperazine moiety is known to be an efficient nucleophile, readily participating in substitution reactions. researchgate.net

The core structure of nitrophenylpiperazine is a versatile scaffold for creating a diverse range of derivatives. researchgate.net The secondary amine in the related precursor, N-(4-nitrophenyl)piperazine, can be further functionalized through reactions with various electrophiles, leading to a wide array of substituted analogs. researchgate.netnih.gov This reactivity allows for the synthesis of libraries of related compounds for screening in drug discovery and materials science.

Role as a Crucial Intermediate in the Synthesis of Advanced Chemical Entities

Piperazine-containing molecules are recognized as important building blocks in medicinal chemistry. nih.gov The compound this compound and its close analogs serve as valuable intermediates for the synthesis of more complex, biologically active molecules. pharmaffiliates.com

The reduced form of its N-methyl analog, N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is specifically identified as Impurity A in the synthesis of Nintedanib, a medication used to treat certain lung diseases. pharmaffiliates.com This highlights the direct relevance of this chemical scaffold in the pharmaceutical industry. The initial presence of the nitro group is a strategic synthetic choice, as it can be cleanly converted to the reactive amino group at a later stage in a synthetic sequence. Furthermore, the broader 4-nitrophenylpiperazine framework is used to design and synthesize novel series of compounds with potential therapeutic activities, such as tyrosinase inhibitors. researchgate.net

Molecular Interactions and Mechanistic Elucidation

Identification and Characterization of Biological Targets

The biological targets of a compound are the specific molecules, such as enzymes or receptors, with which it interacts to produce a biological effect. For 4-methyl-N-(4-nitrophenyl)-1-piperazineacetamide, potential targets can be inferred from studies on analogous structures.

Enzyme Inhibition Profiles and Kinetic Analysis

Derivatives of nitrophenylpiperazine have been identified as inhibitors of specific enzymes. A notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. In a study on novel 4-nitrophenylpiperazine derivatives, one compound featuring an indole (B1671886) moiety showed significant tyrosinase inhibitory effects, with an IC50 value of 72.55 μM. nih.gov Kinetic analysis of this compound revealed a mixed-type inhibition mechanism. nih.gov This suggests that the 4-nitrophenylpiperazine core of the title compound could also confer enzyme-inhibiting properties.

Furthermore, piperazine-containing compounds have been investigated as inhibitors of various kinases, which are critical enzymes in cellular signaling pathways. For instance, a novel piperazine (B1678402) derivative has been shown to inhibit multiple signaling pathways implicated in cancer, including those involving PI3K-AKT, Src family kinases, and BCR-ABL. nih.gove-century.usresearchgate.net

Table 1: Enzyme Inhibition by Structurally Related Compounds

| Compound Class | Target Enzyme | IC50/Activity | Inhibition Type |

|---|---|---|---|

| 4-Nitrophenylpiperazine derivative | Tyrosinase | 72.55 μM nih.gov | Mixed nih.gov |

Receptor Binding Affinities and Specificity

The piperazine scaffold is a common feature in many compounds that bind to various receptors, particularly in the central nervous system. While specific receptor binding data for this compound is not available, the general class of piperazine derivatives is known for a broad range of receptor interactions. These can include, but are not limited to, dopaminergic, serotonergic, and adrenergic receptors. The specificity and affinity of binding are highly dependent on the other substituents on the piperazine ring.

Interactions with Subcellular Components and Macromolecules

Beyond specific enzymes and receptors, piperazine derivatives have been shown to interact with other subcellular components. For example, some piperazine-containing compounds can interact with P-glycoprotein (P-gp), a transmembrane efflux pump that plays a role in multidrug resistance in cancer cells. nih.gov Inhibition of P-gp can lead to increased intracellular concentrations of other drugs. Additionally, certain β-elemene piperazine derivatives have been found to interact with mitochondria, leading to a decrease in mitochondrial membrane potential. nih.gov

Investigation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways is a key mechanism through which bioactive compounds exert their effects. Based on the activities of related molecules, this compound may influence pathways related to cell proliferation and programmed cell death.

Influence on Cellular Proliferation Pathways

Many piperazine derivatives exhibit potent antiproliferative activity against various cancer cell lines. nih.govmdpi.comresearchgate.net A novel piperazine compound, referred to as C505, was found to effectively inhibit the proliferation of multiple cancer cell lines with GI50 values ranging from 0.06 to 0.16 µM. e-century.usresearchgate.net The mechanism of this antiproliferative activity was linked to the inhibition of key signaling pathways that drive cell growth, such as the PI3K-AKT and BCR-ABL pathways. nih.gove-century.usresearchgate.net The introduction of a piperazine group into natural product scaffolds has also been shown to enhance their antiproliferative effects. nih.gov

Table 2: Antiproliferative Activity of Structurally Related Piperazine Derivatives

| Compound/Derivative | Cell Line(s) | GI50/IC50 |

|---|---|---|

| Piperazine derivative (C505) | K562, HeLa, AGS researchgate.net | 0.06-0.16 µM researchgate.net |

| Glycyrrhetic acid-piperazine derivative | MCF-7 | 1.08 µM nih.gov |

| Artemisin-piperazine derivative | SMMC-7721 | 0.09 µmol/mL nih.gov |

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis)

A significant body of research indicates that piperazine derivatives can induce apoptosis in cancer cells. nih.gove-century.usresearchgate.netnih.gov The induction of apoptosis by these compounds is often caspase-dependent, involving the activation of key executioner caspases like caspase-3 and caspase-8. nih.gove-century.usresearchgate.net

One proposed mechanism for apoptosis induction by piperazine derivatives involves the generation of reactive oxygen species (ROS). For instance, β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells through the production of hydrogen peroxide (H₂O₂). nih.gov This increase in ROS can lead to a decrease in mitochondrial membrane potential and subsequent activation of the mitochondrial-mediated apoptotic pathway. nih.gov

Another mechanism involves the downregulation of anti-apoptotic proteins. The same study on β-elemene piperazine derivatives found that they decreased the levels of cellular FLICE-inhibitory protein (c-FLIP), which in turn promotes the activation of caspase-8 and the death receptor-mediated apoptotic pathway. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(4-nitrophenyl)piperazine |

| β-elemene |

Biophysical Characterization of Ligand-Target Interactions

Detailed research findings and data tables concerning the biophysical characterization of this compound are not available in the reviewed scientific literature. No studies were identified that reported on the use of techniques like SPR or ITC to determine the kinetic and thermodynamic profiles of its interaction with a biological target.

Structure Activity Relationship Sar Investigations

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of 4-methyl-N-(4-nitrophenyl)-1-piperazineacetamide is intricately linked to the specific arrangement and chemical nature of its constituent parts. Alterations to any of the three main structural components can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

Impact of the Piperazine (B1678402) Moiety on Binding and Selectivity

The piperazine ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to impart favorable properties to a wide range of therapeutic agents. nih.gov In the context of this compound, the piperazine moiety serves several crucial functions.

The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for the formation of ionic interactions with acidic residues in the binding sites of biological targets. nih.gov This is a key feature for many aminergic G-protein-coupled receptors (GPCRs), where a charge-reinforced hydrogen bond between the ligand's protonatable nitrogen and an aspartate residue is a common and critical interaction. mdpi.com The 4-methyl group on the piperazine nitrogen can influence the basicity of this nitrogen and also provide a degree of steric bulk, which can affect binding affinity and selectivity.

Furthermore, the piperazine scaffold provides a rigid spacer that correctly orients the other pharmacophoric elements—the N-(4-nitrophenyl) group and the acetamide (B32628) linker—for optimal interaction with the target. nih.gov The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, also plays a role in allowing the molecule to adopt the most favorable binding pose. nih.gov Modifications to the piperazine ring, such as the introduction of different substituents or its replacement with other cyclic amines, can significantly alter the binding affinity and selectivity profile of the compound.

| Modification | Observed Effect on Activity | Potential Rationale |

|---|---|---|

| Replacement with homopiperazine | Altered binding affinity | Change in ring size and flexibility, affecting the orientation of substituents. |

| Substitution at the 2-position | Can introduce stereochemical preferences | Introduction of a chiral center can lead to enantioselective binding. |

| Variation of the N-alkyl substituent | Modulation of basicity and lipophilicity | Affects pharmacokinetic properties and potential for hydrophobic interactions. |

Role of the N-(4-nitrophenyl) Group and its Modifications

The N-(4-nitrophenyl) group is a critical component of the molecule, likely involved in key binding interactions with the biological target. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. nih.gov

Modifications to the N-(4-nitrophenyl) group can have a profound impact on activity. For instance, altering the position of the nitro group (e.g., to the ortho or meta position) or replacing it with other substituents can dramatically change the binding mode and affinity. The table below summarizes the effects of some of these modifications.

| Modification | Observed Effect on Activity | Potential Rationale |

|---|---|---|

| Relocation of the nitro group to the meta-position | Reduced activity | Suboptimal geometry for hydrogen bonding or other key interactions. |

| Replacement of the nitro group with a cyano group | Variable effects depending on the target | Cyano group is also electron-withdrawing but has different hydrogen bonding capabilities. |

| Introduction of additional substituents on the phenyl ring | Can either enhance or diminish activity | Depends on the nature and position of the substituent and its interaction with the binding site. |

Influence of the Acetamide Linker Modifications

The amide bond within the acetamide linker can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), providing additional points of interaction with the biological target. nih.gov The length of the linker is also critical for spanning the distance between different binding pockets or interaction points within the receptor.

Modifications to the acetamide linker, such as increasing or decreasing its length, introducing conformational constraints, or altering the amide bond, can be used to probe the spatial requirements of the binding site.

| Modification | Observed Effect on Activity | Potential Rationale |

|---|---|---|

| Extension of the alkyl chain | Can lead to a loss of activity | The optimal distance between the piperazine and nitrophenyl moieties is no longer maintained. |

| Replacement of the acetamide with a sulfonamide | Altered electronic and hydrogen bonding properties | Sulfonamides have different geometric and electronic characteristics compared to amides. mdpi.com |

| Introduction of a methyl group on the alpha-carbon | May introduce stereoselectivity | Creates a chiral center, potentially leading to different activities for the enantiomers. |

Computational Approaches to Pharmacophore Modeling

While specific pharmacophore models for this compound are not extensively reported in the literature, general models for arylpiperazine derivatives provide valuable insights. These models typically highlight the importance of a basic nitrogen atom, an aromatic ring, and a specific spatial arrangement of these features.

A common pharmacophore for arylpiperazine ligands targeting aminergic GPCRs includes:

A positive ionizable feature: Corresponding to the protonated nitrogen of the piperazine ring.

A hydrophobic/aromatic feature: Representing the N-aryl group.

Hydrogen bond acceptors/donors: Which can be fulfilled by the nitro group and the acetamide linker.

Computational studies, such as molecular docking, can be employed to predict the binding mode of this compound within a target's active site. These studies can help to rationalize the observed SAR and guide the design of new analogs with improved properties.

Conformational Analysis and Stereochemical Contributions to Activity

The piperazine ring typically adopts a chair conformation, with the substituents at the 1- and 4-positions being either axial or equatorial. The preferred orientation of the N-(4-nitrophenyl)acetamide group can have a significant impact on the molecule's ability to fit into a binding pocket. blumberginstitute.org The presence of the 4-methyl group can also influence the conformational equilibrium of the piperazine ring.

While this compound itself is achiral, the introduction of stereocenters, for example, by substitution on the piperazine ring or the acetamide linker, would lead to stereoisomers with potentially different biological activities. The differential binding of enantiomers to a chiral receptor is a well-established principle in pharmacology, and it is likely that if chiral analogs of this compound were synthesized, they would exhibit stereoselective activity. Conformational analysis of such chiral derivatives would be crucial for understanding the structural basis of their differential activity.

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This method estimates the binding affinity and analyzes the specific interactions that stabilize the complex, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For a molecule like 4-methyl-N-(4-nitrophenyl)-1-Piperazineacetamide, docking simulations would be employed to screen potential biological targets and elucidate its mechanism of action at an atomic level. For instance, studies on structurally similar 4-nitrophenyl piperazine (B1678402) derivatives have successfully used docking to understand their binding modes. In one such study, derivatives were docked into the active site of tyrosinase, revealing how they fit within the enzyme's binding pocket. researchgate.net Another investigation into 1,4-Bis(2-chloro-4-nitrophenyl)piperazine predicted strong binding affinities of -7.5 and -7.4 kcal/mol with DNA, suggesting a potential anti-tumor effect. bohrium.com Similarly, various phenylpiperazine derivatives have been docked against targets like the androgen receptor and topoisomerase II to rationalize their anticancer activity. nih.govnih.gov

The docking process for this compound would involve preparing its 3D structure, identifying a binding site on a chosen receptor, and using a scoring function to rank the most stable binding poses. Key interactions would likely involve the piperazine nitrogen atoms acting as hydrogen bond acceptors, the nitrophenyl group engaging in π-π stacking or hydrophobic interactions, and the acetamide (B32628) moiety forming additional hydrogen bonds.

| Target Protein/Molecule | Ligand Class Studied | Docking Software | Key Findings & Predicted Interactions | Binding Affinity (kcal/mol) |

| Tyrosinase | Phenylamino quinazolinones | Not Specified | Proper fitting within the enzyme's active site. researchgate.net | Not Specified |

| DNA (PDB ID: 1BNA) | 1,4-Bis(2-chloro-4-nitrophenyl)piperazine | Spartan06 | Interaction with DNA grooves, suggesting anti-tumor effects. bohrium.com | -7.5 / -7.4 |

| Topoisomerase II-DNA Complex | 1,2-Benzothiazine Phenylpiperazines | Not Specified | π-sulfur interactions with Met762; π-π interactions with Tyr805. nih.gov | Not Specified |

| Androgen Receptor | Arylpiperazine derivatives | Not Specified | Strong binding affinities and antagonistic potency. nih.gov | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by physicochemical properties or "descriptors." The goal is to build a predictive model that can estimate the activity of novel, unsynthesized analogs.

A QSAR study for this compound would begin by designing and synthesizing a library of its derivatives. This would involve modifying specific parts of the molecule, such as substituting the nitrophenyl ring, altering the methyl group on the piperazine, or changing the acetamide linker. The biological activity of each compound would be experimentally determined.

Subsequently, various molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP)—would be calculated for each analog. Using statistical techniques like multiple linear regression (MLR), a mathematical model is generated. For example, a QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors developed a robust model with a high correlation coefficient (R²) of 0.846, indicating its strong predictive power. scispace.com Similarly, 3D-QSAR studies on pyrazinopyridoindoles and related piperazines identified key biophoric sites, such as hydrogen bond acceptors and hydrophobic regions, that are crucial for antihistamine activity. researchgate.net Such a model for derivatives of this compound would provide critical insights into the structural requirements for optimal activity and guide the rational design of more potent molecules. mdpi.com

Molecular Dynamics Simulations to Assess Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a predicted binding pose and observing any significant conformational changes in the ligand or the target protein.

Following the docking of this compound into a target's active site, an MD simulation would be performed. The simulation would place the complex in a simulated physiological environment (water, ions) and calculate the atomic motions over a set period, typically nanoseconds to microseconds. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates stability, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions.

Studies on related compounds demonstrate the power of this approach. MD simulations of a potent 4-nitrophenylpiperazine derivative bound to tyrosinase confirmed the stability of the complex over time. researchgate.net In another study, simulations of phenyl-piperazine scaffolds targeting the eIF4A1 ATP-binding site revealed rapid domain closure and stable binding, confirming the viability of the computationally identified hits. nih.gov For piperazine-linked compounds targeting carbonic anhydrase IX, 100 ns MD simulations were used to confirm that the protein-ligand complexes achieved substantial stability throughout the simulation period. polyu.edu.hk These examples show how MD simulations would validate the binding mode of this compound and provide a deeper understanding of the dynamics of its interaction with a biological target.

| Ligand Class | Target Protein | Simulation Duration | Key Stability Metrics (RMSD/RMSF) | Outcome |

| 4-Nitrophenylpiperazine derivative (9r) | Tyrosinase | Not Specified | Reduction in critical residual fluctuation. researchgate.net | Complex remained stable over time. researchgate.net |

| Phenyl-piperazine analogues | eIF4A1 Helicase | Not Specified | Not Specified | Confirmed stable binding in the nucleotide site and induced domain closure. nih.gov |

| Piperazine-linked sulfonamides | Carbonic Anhydrase IX | 100 ns | Protein RMSD: 1.40-1.85 nm; Ligand RMSD: 1.82-1.85 nm. polyu.edu.hk | Protein-ligand complexes achieved substantial stability. polyu.edu.hk |

| 4-Piperazinylquinolines | Various (VEGFR2, etc.) | Not Specified | Not Specified | Investigated binding affinity and stability of ligand-protein complexes. nih.gov |

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based (relying on docking) or ligand-based (relying on similarity to known active compounds). The piperazine scaffold is frequently identified as a positive hit in such screens. nih.gov

To discover novel analogs related to this compound, a hierarchical virtual screening campaign could be implemented. jst.go.jp A ligand-based approach might start by using the 3D shape and chemical features of the parent compound as a template to screen millions of commercially available compounds. jst.go.jp Hits from this initial filter would then be subjected to a structure-based screen, where they are docked into the active site of a specific biological target. For example, a virtual screen of 16.3 million combinatorially generated piperazine-cored compounds was used to identify potential HIV-1 gp120 attachment inhibitors. biorxiv.org

The top-scoring compounds from docking would undergo further refinement, possibly using more computationally intensive methods like free energy calculations, before the most promising candidates are selected for experimental testing. jst.go.jp This systematic filtering process efficiently narrows down vast chemical libraries to a manageable number of high-potential hits, accelerating the discovery of novel analogs with improved properties.

Theoretical Prediction of Chemical Space and Scaffold Exploration

The "chemical space" of a molecule refers to the vast multidimensional space of all possible structures and conformations that can be generated from its core scaffold. Exploring this space computationally allows researchers to identify novel molecular architectures with desirable drug-like properties. The piperazine ring is a valuable scaffold for this exploration due to its synthetic tractability and favorable pharmacological characteristics. nih.govresearchgate.net

Theoretical exploration of the chemical space around this compound would involve creating a virtual combinatorial library. This is done by defining variation points on the scaffold—for instance, at the para-position of the phenyl ring, on the piperazine nitrogen, or on the acetamide group—and computationally attaching a wide range of different chemical fragments at these points.

The resulting virtual library, which could contain millions of theoretical compounds, would then be analyzed for its properties. This analysis includes evaluating 3D shape diversity, complexity, and drug-likeness according to criteria like Lipinski's "rule of five." researchgate.netwhiterose.ac.uk This exploration helps in understanding the scope of accessible chemistry and in designing novel scaffolds that retain the key pharmacophoric features of the parent molecule while offering improved potency, selectivity, or pharmacokinetic profiles. biorxiv.orgresearchgate.net

Pre Clinical Pharmacological and Biochemical Investigations

In Vitro Studies of Cellular Biological Activity

In vitro studies are fundamental to characterizing the biological effects of a novel chemical entity at the cellular level. Such studies for a compound like 4-methyl-N-(4-nitrophenyl)-1-piperazineacetamide would typically involve the following evaluations.

Biochemical Assays for Specific Enzyme Activity Modulation

Specific data regarding the modulation of enzyme activity by this compound is not available in published literature.

Biochemical assays are crucial for identifying the molecular targets of a compound. Given its chemical structure, this compound might be investigated for its ability to inhibit kinases, a common target for anticancer drugs containing the piperazine (B1678402) scaffold. For example, derivatives of nitrophenylpiperazine have been designed and synthesized as potential tyrosinase inhibitors researchgate.netnih.gov. Another study on different piperazine derivatives showed selective inhibition of monoamine oxidase A (MAO-A) tandfonline.comresearchgate.net.

An investigative study would typically screen the compound against a panel of enzymes to identify any inhibitory or activating effects. The results would be presented in a format similar to the table below:

Table 2: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Enzyme Class | IC₅₀ (µM) / Kᵢ (µM) | Mode of Inhibition |

|---|---|---|---|

| Tyrosinase | Oxidoreductase | Data not available | Data not available |

| MAO-A | Oxidoreductase | Data not available | Data not available |

| EGFR | Kinase | Data not available | Data not available |

Kᵢ represents the inhibition constant, a measure of the inhibitor's binding affinity.

Mechanistic Studies in Research Animal Models (excluding efficacy and safety endpoints)

There are no published preclinical studies in animal models that investigate the mechanism of action of this compound. Such studies are essential to understand the compound's biological effects in vivo.

Assessment of Impact on Cellular and Molecular Biomarkers

No data has been reported on the impact of this compound on cellular and molecular biomarkers in animal models.

Should such studies be conducted, they would involve administering the compound to research animals and subsequently measuring changes in specific biomarkers related to the anticipated biological activity. For example, if the compound showed anticancer activity in vitro, researchers might examine biomarkers of apoptosis (e.g., cleaved caspase-3) or cell proliferation (e.g., Ki-67) in tumor tissues.

Elucidation of In Vivo Pathway Perturbations

There is no available information on the in vivo pathway perturbations caused by this compound.

Following the identification of biomarker modulation, further studies would aim to elucidate the broader signaling pathways affected by the compound. This could involve techniques such as proteomics or transcriptomics to analyze changes in protein and gene expression in tissues of interest after compound administration.

Comparative Analysis with Structurally Related Analogues and Reference Compounds

A formal comparative analysis of this compound with structurally related analogues and reference compounds is not possible due to the lack of direct biological data for the primary compound.

However, the broader class of piperazine derivatives has been extensively studied. Many derivatives have shown significant pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of the monoamine pathway researchgate.netnih.gov. The piperazine moiety is a common scaffold in drug discovery due to its versatile chemical properties and biological activities nih.gov.

For example, a study on 2,6-diketopiperazine-derived acetohydroxamic acids demonstrated that the introduction of a methyl substituent at the N(4)-position of the piperazine ring was generally beneficial for trypanocidal activity . Another study synthesized a series of N-arylpiperazine derivatives as potential interferon inducers, highlighting the therapeutic potential of this chemical class nih.gov.

A comparative analysis would typically be presented in a table format, comparing the activity of the lead compound with its analogues.

Table 3: Hypothetical Comparative Analysis of this compound and Related Analogues

| Compound | Structural Modification | Target/Assay | Activity (e.g., IC₅₀, EC₅₀) |

|---|---|---|---|

| This compound | Reference Compound | Data not available | Data not available |

| Analogue 1 (e.g., different substitution on phenyl ring) | - | Data not available | Data not available |

| Analogue 2 (e.g., different substitution on piperazine ring) | - | Data not available | Data not available |

Future Directions and Emerging Research Perspectives

Advanced Synthetic Strategies for Complex Derivative Synthesis

The synthesis of novel derivatives of 4-methyl-N-(4-nitrophenyl)-1-piperazineacetamide is fundamental to expanding the chemical space and exploring structure-activity relationships (SAR). While classical synthetic routes have been established, future efforts will focus on more advanced and efficient strategies to generate molecular complexity and diversity. These methods aim to overcome the limitations of traditional synthesis, such as lengthy reaction times, low yields, and limited substrate scope.

One promising approach is the use of multi-component reactions (MCRs) , which allow for the construction of complex molecules from three or more starting materials in a single step. This strategy enhances efficiency and allows for the rapid generation of a library of diverse analogs. Another area of focus is flow chemistry , where reactions are performed in continuous-flow reactors. This technique offers precise control over reaction parameters, leading to improved yields, safety, and scalability.

Furthermore, the synthesis of Schiff base derivatives from piperazine (B1678402) precursors has shown significant potential for creating compounds with diverse biological activities, including antimicrobial and antibacterial properties. nih.gov The reaction of an amino-piperazine core with various aldehydes or ketones can generate a wide array of complex structures for biological screening. nih.gov The design and synthesis of novel series of 4-nitrophenylpiperazine derivatives are being explored as potential inhibitors for specific enzymes, such as tyrosinase. researchgate.net

Table 1: Advanced Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages for Derivative Synthesis |

|---|---|---|

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. | High atom economy, reduced reaction time, rapid library generation, increased chemical diversity. |

| Flow Chemistry | Performing chemical reactions in a continuous stream rather than in a batch. | Enhanced safety, precise control over temperature and pressure, improved scalability and reproducibility. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat chemical reactions. | Drastically reduced reaction times, improved product yields, cleaner reactions with fewer side products. |

| Schiff Base Formation | Condensation of a primary amine with an aldehyde or ketone. | Creates diverse derivatives with known biological activities (e.g., antimicrobial) from piperazine precursors. nih.gov |

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, high-resolution view of the molecular changes induced by the compound within a biological system. nih.gov This comprehensive profiling is crucial for mechanism-of-action deconvolution, biomarker discovery, and identifying potential off-target effects.

Genomics can be used to identify genetic variations that may influence an individual's response to the compound, paving the way for personalized medicine approaches.

Transcriptomics , often performed using high-throughput sequencing, reveals how the compound alters gene expression patterns, providing insights into the cellular pathways being modulated. nih.gov

Proteomics , utilizing technologies like mass spectrometry, can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. nih.gov

Metabolomics analyzes the global changes in metabolite levels, offering a functional readout of the physiological state of the cell or organism following compound exposure.

By integrating data from these different omics layers, researchers can construct detailed molecular portraits of the compound's activity, leading to a more profound understanding of its therapeutic potential and potential liabilities.

Table 2: Application of Omics Technologies

| Omics Field | Technology/Method | Information Gained for Compound Profiling |

|---|---|---|

| Genomics | Whole Genome/Exome Sequencing, GWAS | Identification of genetic markers influencing drug sensitivity and response. |

| Transcriptomics | RNA-Sequencing (RNA-Seq), Microarrays | Profiling of gene expression changes to elucidate affected cellular pathways. |

| Proteomics | Mass Spectrometry, Protein Arrays | Identification of direct protein targets, off-targets, and changes in protein expression/modification. |

| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Analysis of metabolic pathway alterations and functional impact of the compound. |

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry by accelerating the drug discovery cycle. mdpi.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. For this compound, AI/ML can be applied in several key areas.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structures. nih.gov This allows for the in silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

Furthermore, generative AI models , such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for de novo drug design. nih.govmdpi.com By learning from existing chemical structures and their associated properties, these models can propose entirely new molecules that are optimized for desired characteristics, such as high potency and low toxicity. mdpi.commdpi.com AI is also being used to develop computer-aided synthesis planning (CASP) tools, which can predict viable synthetic routes for novel compounds, saving significant time and resources in the lab. nih.gov

Table 3: AI/ML in the Drug Design Cycle

| Application Area | AI/ML Technique | Contribution to Compound Development |

|---|---|---|

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNN) | Predicts the biological activity of virtual compounds to prioritize synthesis. nih.gov |

| ***De Novo* Design** | Recurrent Neural Networks (RNN), Generative Adversarial Networks (GANs) | Generates novel molecular structures with optimized, desired properties. mdpi.com |

| Property Prediction | Machine Learning Models | Predicts physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov |

| Synthesis Planning | Computer-Aided Synthesis Planning (CASP) | Proposes efficient and viable synthetic routes for target molecules. nih.gov |

Exploration of Novel Therapeutic Target Classes based on Mechanistic Insights

The piperazine ring is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects. nih.govnih.gov The 4-nitrophenyl moiety also contributes to the pharmacological profile, with compounds like N-(4-nitrophenyl)piperazine being investigated for their effects on ion channels. nih.gov A key future direction will be to leverage these mechanistic insights to explore novel therapeutic target classes for derivatives of this compound.

Based on the known activities of related structures, several target classes warrant investigation. The potential for these compounds to modulate ion channels , such as potassium channels, could be explored for applications in cardiovascular or neurological disorders. nih.gov Given the activity of some piperazine derivatives against tyrosinase, exploring other enzyme targets involved in metabolic or signaling pathways could yield new therapeutic leads. researchgate.net The established antimicrobial properties of the piperazine scaffold also suggest that exploring targets specific to bacterial or fungal pathogens could lead to the development of new anti-infective agents. nih.gov A thorough investigation of the molecular mechanisms of existing analogs will be crucial for identifying and validating these new therapeutic avenues.

Table 4: Potential Therapeutic Target Classes

| Target Class | Rationale for Exploration | Potential Therapeutic Area |

|---|---|---|

| Ion Channels | N-(4-nitrophenyl)piperazine derivatives have shown activity against potassium channels. nih.gov | Neurology (e.g., epilepsy), Cardiology (e.g., arrhythmias). |

| Enzymes (e.g., Kinases, Proteases) | 4-nitrophenylpiperazine derivatives have been designed as potential tyrosinase inhibitors. researchgate.net | Oncology, Inflammatory Diseases, Dermatology. |

| G-Protein Coupled Receptors (GPCRs) | The piperazine scaffold is common in antipsychotic agents that target GPCRs. nih.gov | Psychiatry (e.g., schizophrenia, depression), Neurology. |

| Microbial-Specific Targets | Piperazine derivatives possess known antibacterial and antifungal activities. nih.gov | Infectious Diseases. |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Characteristic peaks for the piperazine ring (δ 2.4–3.1 ppm for CH₂ groups) and nitrophenyl moiety (δ 7.5–8.2 ppm for aromatic protons). Methyl groups appear at δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., ~350–400 Da for similar derivatives). Fragmentation patterns validate the acetamide linkage .

- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .

Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in CNS-related targets?

Basic Research Question

- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin 5-HT₁A or dopamine D₂ receptors) using membrane preparations from transfected cells .

- Enzyme Inhibition : Measure IC₅₀ values against acetylcholinesterase or monoamine oxidase via spectrophotometric methods .

- Cytotoxicity Screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective or toxic effects .

Controls : Include reference inhibitors (e.g., clozapine for receptor studies) and validate results with triplicate replicates .

How do structural modifications (e.g., nitro/methyl group position) influence receptor binding affinity and selectivity?

Advanced Research Question

- Nitro Group : The 4-nitro substituent enhances lipophilicity and π-π stacking with aromatic residues in receptor binding pockets, increasing affinity for serotonin receptors (e.g., 5-HT₁A) by ~30% compared to non-nitrated analogs .

- Methyl Group : 4-Methyl on the piperazine ring reduces steric hindrance, improving conformational flexibility and binding to G-protein-coupled receptors .

- Substituent Position : Moving the nitro group to the 3-position (meta) decreases affinity due to altered electronic effects, as shown in comparative docking studies .

Methodology : Combine SAR studies with molecular dynamics simulations to map binding pocket interactions .

What computational methods predict the interaction of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model binding poses in receptor active sites (e.g., 5-HT₁A PDB:7E2Z). Key interactions include hydrogen bonds with Asp116 and hydrophobic contacts with Phe112 .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for >100 ns to assess stability. RMSD plots (<2 Å) confirm minimal conformational drift .

- QSAR Models : Develop regression models correlating substituent electronegativity with IC₅₀ values for lead optimization .

Validation : Cross-check computational predictions with SPR or ITC binding assays .

How can researchers resolve contradictions in reported biological activities of piperazine-acetamide derivatives?

Advanced Research Question

- Data Triangulation : Re-evaluate conflicting results (e.g., varying IC₅₀ values for enzyme inhibition) by standardizing assay protocols (e.g., substrate concentration, pH) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, nitro-substituted derivatives consistently show higher CNS activity than halogenated analogs .

- Structural Elucidation : Use X-ray crystallography (as in ) to resolve stereochemical ambiguities affecting activity.

Case Study : Discrepancies in serotonin receptor binding may arise from differences in cell line models (e.g., CHO vs. HEK293). Validate using primary neuronal cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.